Ortho-Methoxy-Induced Intramolecular Hydrogen Bonding Modulates Solubility and Chromatographic Retention
The target compound possesses both a 4-hydroxy and a 2-methoxy group, enabling a strong intramolecular hydrogen bond (O–H···O) that is absent in the 4-hydroxy-only analog. This interaction reduces the compound's solvent-exposed H-bond donor surface, leading to a measurably lower retention time in reversed-phase HPLC (RPLC) relative to its more polar, non-chelated analog. While exact ΔtR values are vendor-specific, the qualitative order of hydrophobicity is consistently 4-OH-2-OMe > 2-OH-4-OMe > 4-OH-only . This difference is critical for procurement decisions where chromatographic behavior impacts purification strategy.
| Evidence Dimension | Intramolecular Hydrogen Bonding and Hydrophobicity |
|---|---|
| Target Compound Data | One internal H-bond (OH···OMe), reducing polar surface area; lower RPLC retention time vs. non-chelated analog. |
| Comparator Or Baseline | 3-(Chloromethyl)-4-(4-hydroxybenzylidene)isoxazol-5(4H)-one (no ortho-methoxy) has no intramolecular H-bond, higher effective polarity, and longer RPLC retention. |
| Quantified Difference | Qualitative trend only; no directly measured ΔtR available in the public domain. |
| Conditions | Inferred from standard physicochemical principles of ortho-substituted phenol ethers; actual retention time values are chromatographic system-dependent. |
Why This Matters
For procurement, the altered hydrophobicity profile directly affects purification logistics; a compound that elutes differently from its des-methoxy analog may require a different column or solvent gradient, adding up-front method development cost.
